molecular formula C13H21N5 B11731733 5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine

5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine

Cat. No.: B11731733
M. Wt: 247.34 g/mol
InChI Key: MDYZGFSBCRKTET-UHFFFAOYSA-N
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Description

5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes two pyrazole rings substituted with methyl and isobutyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated using an alkyl halide in the presence of a base such as potassium carbonate.

    Coupling: The alkylated pyrazole is coupled with another pyrazole derivative through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl and isobutyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Corresponding pyrazole carboxylic acids.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the substituent used.

Scientific Research Applications

5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazole: A simpler pyrazole derivative with similar chemical properties.

    2-(5-methyl-1H-pyrazol-1-yl)acetamide: Another pyrazole derivative with potential biological activity.

    3-(4-fluorophenyl)-5-methyl-1H-pyrazole: A pyrazole derivative with different substituents but similar core structure.

Uniqueness

5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine is unique due to its dual pyrazole rings and specific substituents, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

5-methyl-1-(2-methylpropyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C13H21N5/c1-10(2)9-18-11(3)7-13(16-18)14-8-12-5-6-15-17(12)4/h5-7,10H,8-9H2,1-4H3,(H,14,16)

InChI Key

MDYZGFSBCRKTET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)C)NCC2=CC=NN2C

Origin of Product

United States

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